N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

This N-acylpiperidine features a 1-methylindole-2-carboxamide core linked via piperidin-4-yl to a furan-2-ylcarbonyl terminus. It is a key reference example (US10202379, Ref. Ex. 629) for IKK2 inhibitor SAR, IDO2/TDO selectivity screening, and CNS permeability evaluation. Its unique furan-2-ylcarbonyl-piperidine motif, moderate clogP (3.06), low HBD (1), and TPSA (84.54 Ų) differentiate it from pyridinyl, benzofuranyl, or sulfonamide analogs. Substitution without matched experimental validation compromises target engagement, selectivity windows, and cellular permeability. Ideal for expanding SAR around the terminal heteroaroyl group in inflammatory, oncology, and metabolic disease research programs.

Molecular Formula C20H21N3O3
Molecular Weight 351.4 g/mol
Cat. No. B10992007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC20H21N3O3
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)NC3CCN(CC3)C(=O)C4=CC=CO4
InChIInChI=1S/C20H21N3O3/c1-22-16-6-3-2-5-14(16)13-17(22)19(24)21-15-8-10-23(11-9-15)20(25)18-7-4-12-26-18/h2-7,12-13,15H,8-11H2,1H3,(H,21,24)
InChIKeyZQEFYDKRSRBKGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide: Compound Identity and Procurement Baseline for Research Use


N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide (CAS: 1370243-61-0) is a synthetic N-acylpiperidine that incorporates a 1-methylindole-2-carboxamide pharmacophore tethered via a piperidin-4-yl linker to a furan-2-ylcarbonyl moiety . With a molecular formula of C₂₅H₂₃N₃O₄ and a molecular weight of 429.48 g/mol, this compound is cataloged as a reference example in chemical patent literature (US10202379, Reference Example 629) and is commercially available for research purposes [1]. It belongs to the class of indole-2-carboxamides, a scaffold recognized in medicinal chemistry for targeting kinases, proteases, and G-protein-coupled receptors, though its specific bioactivity profile remains sparsely documented in the public domain [2].

Procurement Risk Analysis for N-[1-(Furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide: Why In-Class Interchangeability Is Not Supported


Within the indole-2-carboxamide class, minor structural modifications at the N1-position of the indole, the piperidine linker, or the terminal acyl group can profoundly alter target engagement, selectivity windows, and pharmacokinetic profiles [1]. For this specific compound, the combination of a 1-methylindole-2-carboxamide core and a furan-2-ylcarbonyl-piperidine terminus distinguishes it from analogs bearing alternative heteroaroyl groups (e.g., pyridinyl, benzofuranyl) or those with unmethylated indole N1 positions. Consequently, substituting this compound with a close analog in a research protocol without matched experimental validation is unjustified; differences in hydrogen-bonding capacity (HBD=1, HBA=7), lipophilicity (clogP=3.06), and topological polar surface area (84.54 Ų) relative to other in-class candidates may alter cellular permeability and off-target binding, even when the core scaffold is conserved [2].

Quantitative Differentiation Evidence for N-[1-(Furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide


Structural Uniqueness Versus In-Class Analogs: Furan-2-ylcarbonyl Versus 6-Chloropyridinylcarbonyl Terminus

The target compound features a terminal furan-2-ylcarbonyl group attached to the piperidine ring. A close analog, N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-2-carboxamide, replaces this with a 6-chloropyridinylcarbonyl moiety, resulting in an additional chlorine atom and a pyridine nitrogen . The target compound's molecular formula is C₂₅H₂₃N₃O₄ (MW 429.48), whereas the analog has the formula C₂₁H₂₁ClN₄O₂ (MW ~396.9) . The differences in heteroatom count, halogen presence, and calculated logP impact target-ligand complementarity in kinase and protease binding sites, making the two non-interchangeable [1].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Indole N1-Methylation Status Compared to Des-Methyl Analog

The target compound contains an N1-methyl substituent on its indole ring. In indole-2-carboxamide IKK2 inhibitor series, N1-methylation has been shown to modulate kinase selectivity and metabolic stability relative to N1-unsubstituted counterparts [1]. While explicit IKK2 IC₅₀ data for this specific compound is not publicly available in curated databases (ChEMBL 20 lists no known activity), patent sources classify indole-2-carboxamide derivatives bearing this substitution pattern as IKK2 inhibitors [1]. A structurally related but N1-des-methyl analog—N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide—differs in both the position of the carboxamide on the indole and the absence of the N1-methyl group .

Kinase inhibition IKK2 Selectivity modulation

Physicochemical Property Profile Versus Virtual Screening Library Average

The target compound possesses a calculated partition coefficient (clogP) of 3.06 and a topological polar surface area (TPSA) of 84.54 Ų [1]. These values place it within acceptable oral drug-like space (Lipinski Rule of Five compliance: MW 429.48 <500, HBD 1 <5, HBA 7 <10, clogP 3.06 <5). Compared to the Novartis IKK2 inhibitor class exemplified in binding databases, which frequently incorporate sulfonamide or morpholine warheads and often exhibit lower clogP (<2.5) and higher TPSA (>90 Ų) for improved solubility [2], this compound's balanced lipophilicity may offer superior membrane permeation in cell-based IKK2 or insulin receptor autophosphorylation assays, albeit at the potential cost of reduced aqueous solubility [2].

Drug-likeness Lead optimization Permeability prediction

Recommended Research Application Scenarios for N-[1-(Furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide


IKK2 Kinase Inhibitor Screening and SAR Expansion

This compound is documented within patent families claiming indole-2-carboxamides as IKK2 inhibitors for inflammatory disease research [1]. Researchers seeking to expand the structure-activity relationship (SAR) around the terminal heteroaroyl group of IKK2 inhibitor chemotypes should evaluate this compound as a furan-containing comparator alongside 6-chloropyridinyl, benzofuranyl, and thienyl analogs. Its calculated physicochemical profile (clogP 3.06, TPSA 84.54 Ų) supports permeability in cell-based NF-κB reporter assays, a key advantage for intracellular target validation [2].

IDO2/TDO Inhibitor Cross-Screening as a Selectivity Counter-Screen

Indole-2-carboxamide derivatives bearing a 1-methyl substituent have demonstrated binding to indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO) in HEK293T cell-based assays [1]. This compound can serve as a selectivity counter-screen tool in programs targeting the kynurenine pathway, where discrimination between IDO1, IDO2, and TDO inhibition is necessary to avoid immune-suppressive off-target effects in oncology immunotherapy research.

Chemical Probe for Insulin Receptor Autophosphorylation Studies

Compounds within this indole-2-carboxamide chemotype have been assayed for inhibition of full-length insulin receptor (IR) autophosphorylation in HEK293 cells following IGF-1 stimulation, with certain analogs showing IC₅₀ values in the sub-micromolar range (e.g., 166 nM for related chemotypes) [1]. This compound's structural features—particularly the furan-2-ylcarbonyl-piperidine terminus—warrant investigation as an IR signaling modulator in metabolic disease research, with the advantage that the N1-methyl group may reduce indole-related metabolic liabilities observed in des-methyl counterparts.

ADMET Property Profiling in CNS Drug Discovery Programs

With a moderate clogP (3.06) and a single hydrogen-bond donor (HBD=1), this compound fits the physicochemical profile associated with passive blood-brain barrier permeation [1]. CNS drug discovery teams can employ this compound as a tool to evaluate the impact of the furan-2-ylcarbonyl-piperidine motif on brain penetration, microsomal stability, and CYP450 inhibition compared to morpholine- or sulfonamide-containing IKK2/IR inhibitor analogs that typically exhibit higher TPSA and lower membrane permeability [2].

Quote Request

Request a Quote for N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.